![molecular formula C13H11N7O3S B3010337 N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448028-56-5](/img/structure/B3010337.png)
N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
The compound N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural features that include a pyridazine core, a triazole ring, and a sulfamoylphenyl group. These structural motifs are commonly found in molecules with potential pharmacological properties, such as antifungal activity, as seen in related compounds .
Synthesis Analysis
The synthesis of related compounds with similar structural features typically involves multistep reactions. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides starts from 4-chloropyridine-3-sulfonamide and proceeds through the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted to 1,2,4-triazole derivatives . This suggests that the synthesis of N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide could also involve a multistep synthetic route, possibly starting from a chlorinated pyridazine precursor and involving subsequent cyclization and functionalization steps.
Molecular Structure Analysis
While the exact molecular structure of N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not provided, the presence of a pyridazine ring and a triazole moiety suggests a molecule that could exhibit planarity and potential for aromatic stacking interactions. These features are conducive to binding with biological targets, such as enzymes involved in fungal cell wall synthesis, as seen in docking studies of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activity. For example, the triazole ring is known for its role in antifungal activity, as it can interact with enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes . The sulfamoylphenyl group could also contribute to the compound's reactivity, potentially through hydrogen bonding or ionic interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would likely include moderate solubility in polar solvents, given the presence of both polar (sulfamoyl) and aromatic (pyridazine and triazole) groups. The compound's melting point, solubility, and stability would be influenced by the nature of its substituents and the overall molecular geometry. These properties are crucial for determining the compound's suitability for drug formulation and its pharmacokinetic profile.
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S/c14-24(22,23)10-3-1-9(2-4-10)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)(H2,14,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVNHGLPAWMULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
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